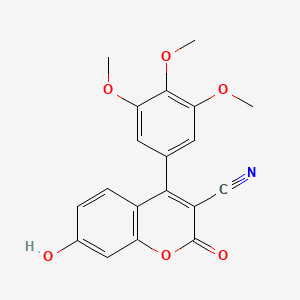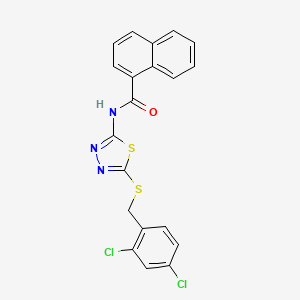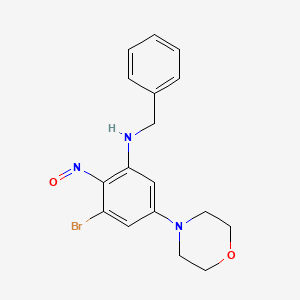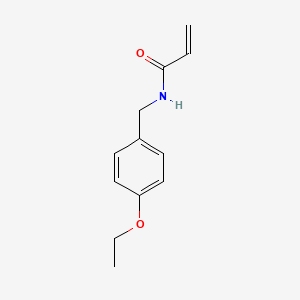
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a hydroxy group, a cyanide group, and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE can be achieved through several synthetic routes
-
Condensation Reaction
Reactants: 3,4,5-trimethoxybenzaldehyde, 4-hydroxycoumarin
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux for several hours
-
Cyanation Reaction
Reactant: Intermediate product from the condensation reaction
Reagent: Cyanide source (e.g., sodium cyanide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate (KMnO4)
Conditions: Aqueous medium, room temperature
-
Reduction
Reagent: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, reflux
-
Substitution
Reagent: Electrophile (e.g., bromine)
Conditions: Acetic acid, room temperature
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chromen-2-one core and the trimethoxyphenyl group contributes to its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanide group can participate in nucleophilic reactions. The trimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.
Receptors: Modulation of receptor activity, leading to therapeutic effects.
Signaling Pathways: Interference with signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4-dimethoxyphenyl)-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE stands out due to the presence of the trimethoxyphenyl group, which enhances its biological activity and electronic properties. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.
特性
分子式 |
C19H15NO6 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15NO6/c1-23-15-6-10(7-16(24-2)18(15)25-3)17-12-5-4-11(21)8-14(12)26-19(22)13(17)9-20/h4-8,21H,1-3H3 |
InChIキー |
GXFRIPBZRDXKOA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)


![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)

![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)
![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)

